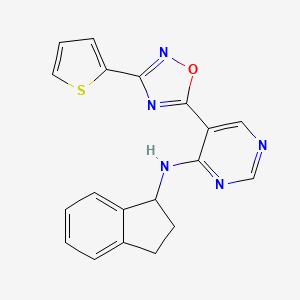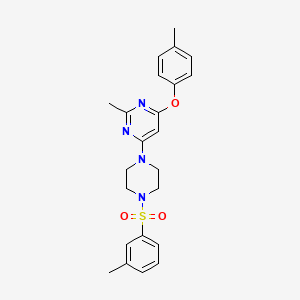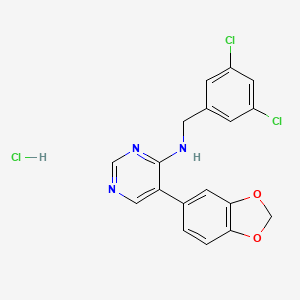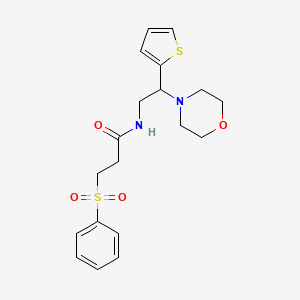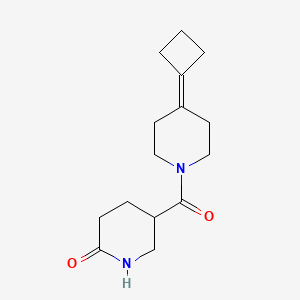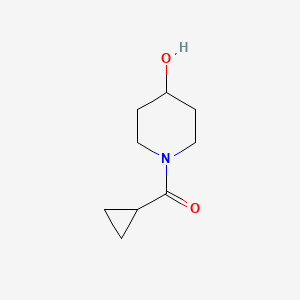
1-Cyclopropanecarbonyl-4-hydroxypiperidine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-Cyclopropanecarbonyl-4-hydroxypiperidine” has been studied. For instance, a series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized . Another study disclosed a synthesis method of N-boc-4-hydroxypiperidine .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “1-Cyclopropanecarbonyl-4-hydroxypiperidine” have been explored. For example, a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been summarized .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxypiperidine, a related compound, include a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg (lit.), and a density of 0.9903 (rough estimate) .Scientific Research Applications
Conformational Studies
- Cyclopropane rings, like those in 1-Cyclopropanecarbonyl-4-hydroxypiperidine, are effective in restricting the conformation of biologically active compounds. This characteristic is useful for enhancing activity and investigating bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Synthetic Applications
- Cyclopropanes substituted with electron-donating groups and adjacent multiple bonds, like 1-Cyclopropanecarbonyl-4-hydroxypiperidine, serve as unique synthetic building blocks. They are accessible through various routes, including cyclopropanone hemiacetals and 1-hydroxycyclopropylcarbonyl derivatives (Salaün, 1988).
Polymer Chemistry
- Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound similar to 1-Cyclopropanecarbonyl-4-hydroxypiperidine, has been oligomerized using enzymes. This oligomerization occurs in aqueous medium, indicating potential applications in green chemistry and polymer synthesis (Pang, Ritter, & Tabatabai, 2003).
Antimicrobial Activity
- N-ethoxyethylpiperidine derivatives, structurally related to 1-Cyclopropanecarbonyl-4-hydroxypiperidine, have shown antimicrobial activity. The introduction of cyclopropane and fluorophenyl fragments into these structures has been investigated for their potential biological activities (Issayeva et al., 2019).
Cyclopropane Synthesis
- Cyclopropanes, a key feature in 1-Cyclopropanecarbonyl-4-hydroxypiperidine, are synthesized using stabilized phosphorus ylides and gamma-hydroxy enones derived from 1,2-dioxines. This synthesis explores the mechanistic aspects and scope of reactions to create diversely functionalized cyclopropanes (Avery, Taylor, & Tiekink, 2000).
Safety And Hazards
Future Directions
Piperidines, which include “1-Cyclopropanecarbonyl-4-hydroxypiperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
cyclopropyl-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7-8,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJQTDVXDWHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-4-hydroxypiperidine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

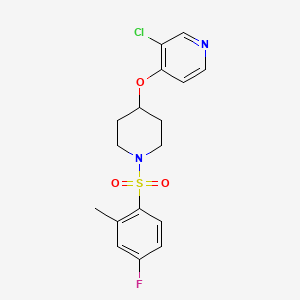
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2741039.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)
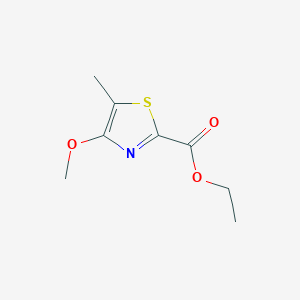
![3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2741043.png)
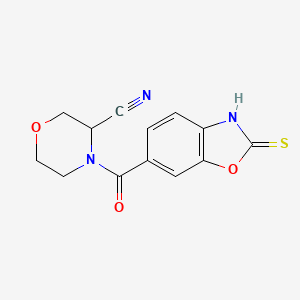
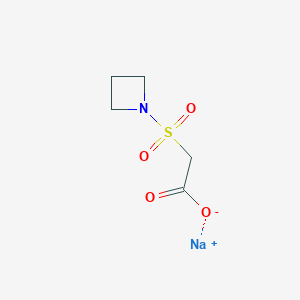
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2741048.png)
